molecular formula C15H13F2NO2 B11847277 Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate

Cat. No.: B11847277
M. Wt: 277.27 g/mol
InChI Key: YSHKYAKEQOZBBA-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to a nicotinic acid derivative, which is further substituted with a 2,4-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate typically involves the esterification of 4-(2,4-difluorobenzyl)-6-methylnicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used for this esterification include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2,4-difluorobenzyl)-6-methylnicotinic acid.

    Reduction: Formation of 4-(2,4-difluorobenzyl)-6-methyl-3-pyridinemethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate involves its interaction with specific molecular targets. The presence of the difluorobenzyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-dichlorobenzyl)-6-methylnicotinate
  • Methyl 4-(2,4-dibromobenzyl)-6-methylnicotinate
  • Methyl 4-(2,4-dimethylbenzyl)-6-methylnicotinate

Uniqueness

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate is unique due to the presence of fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 4-[(2,4-difluorophenyl)methyl]-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H13F2NO2/c1-9-5-11(13(8-18-9)15(19)20-2)6-10-3-4-12(16)7-14(10)17/h3-5,7-8H,6H2,1-2H3

InChI Key

YSHKYAKEQOZBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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